![molecular formula C5H9N B1354465 Bicyclo[1.1.1]pentan-2-amine CAS No. 67947-39-1](/img/structure/B1354465.png)

Bicyclo[1.1.1]pentan-2-amine

説明

Bicyclo[1.1.1]pentan-2-amine is a unique and highly strained bicyclic amine. The bicyclo[1.1.1]pentane framework is characterized by its three-dimensional, cage-like structure, which imparts significant strain and unique chemical properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential as a bioisostere for more common structural motifs such as phenyl rings and tert-butyl groups .

作用機序

Target of Action

Bicyclo[1.1.1]pentan-2-amine (BCP) is a versatile compound that has been extensively studied in the field of drug discovery . It is often used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The mode of action of BCP involves its interaction with its targets, leading to changes in the biological system. The exact interaction depends on the specific derivative of BCP and the target it is designed to interact with. The BCP motif adds three-dimensional character and saturation to compounds, which can lead to increased or equal solubility, potency, and metabolic stability .

Biochemical Pathways

The biochemical pathways affected by BCP and its derivatives depend on the specific targets and the nature of the interaction. BCP derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . .

Pharmacokinetics

The pharmacokinetic properties of BCP and its derivatives are influenced by their three-dimensional structure and saturation. Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This can lead to increased or equal solubility, potency, and metabolic stability, and decreased non-specific binding .

Result of Action

The result of BCP’s action is the alteration of the biological system in which it interacts. This can lead to changes in the system’s function or behavior. The specific results depend on the targets of the BCP derivative and the nature of the interaction. For example, increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

生化学分析

Biochemical Properties

Bicyclo[1.1.1]pentan-2-amine plays a crucial role in biochemical reactions, particularly as a bioisostere. It interacts with various enzymes, proteins, and other biomolecules, often mimicking the behavior of more common functional groups. For instance, this compound has been shown to interact with metabolic enzymes, enhancing the solubility and potency of drug compounds . The nature of these interactions is primarily based on the compound’s ability to fit into enzyme active sites, thereby influencing enzyme activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially affecting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, either inhibiting or activating enzyme activity. For example, this compound has been shown to inhibit certain enzymes by fitting into their active sites, thereby preventing substrate binding . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic stability and reduce non-specific binding . At higher doses, this compound can exhibit toxic or adverse effects, including potential liver toxicity and metabolic disturbances . These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. The compound has been shown to affect metabolic flux and metabolite levels, potentially altering the balance of metabolic pathways . Enzymes such as cytochrome P450s are known to interact with this compound, influencing its metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that this compound can be actively transported into cells, where it accumulates in specific tissues, potentially enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, often through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

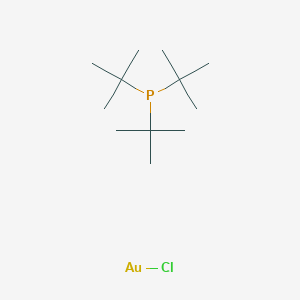

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentan-2-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the amine position. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial settings.

Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes used in laboratory settings but scaled up to accommodate larger quantities. The use of flow photochemical addition of propellane to diacetyl has been reported to construct the bicyclo[1.1.1]pentane core on a kilogram scale within a single day . This method is efficient and allows for the rapid production of the compound.

化学反応の分析

Types of Reactions: Bicyclo[1.1.1]pentan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bicyclo[1.1.1]pentan-2-one.

Reduction: Reduction reactions can convert this compound to bicyclo[1.1.1]pentane.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: Bicyclo[1.1.1]pentan-2-one.

Reduction: Bicyclo[1.1.1]pentane.

Substitution: Various substituted bicyclo[1.1.1]pentan-2-amines depending on the nucleophile used.

科学的研究の応用

Bicyclo[1.1.1]pentan-2-amine has several applications in scientific research:

類似化合物との比較

Bicyclo[1.1.1]pentane: The parent hydrocarbon of bicyclo[1.1.1]pentan-2-amine.

Bicyclo[1.1.1]pentan-1-amine: A closely related compound with the amine group at a different position.

Cubane: Another highly strained bicyclic compound with similar applications in medicinal chemistry.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a bioisostere for various functional groups makes it a valuable tool in drug discovery and materials science .

特性

IUPAC Name |

bicyclo[1.1.1]pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c6-5-3-1-4(5)2-3/h3-5H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFDMMFLHVFKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438443 | |

| Record name | Bicyclo[1.1.1]pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67947-39-1 | |

| Record name | Bicyclo[1.1.1]pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)